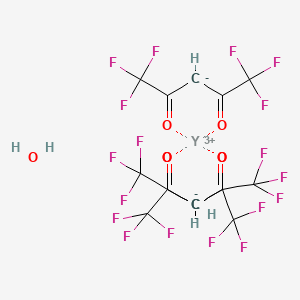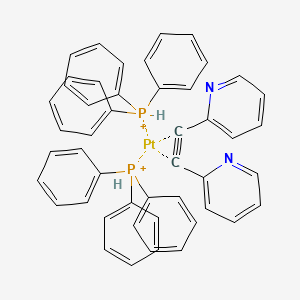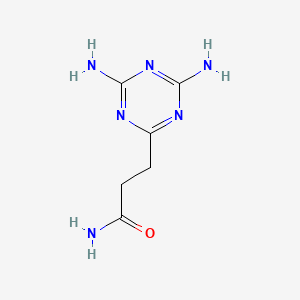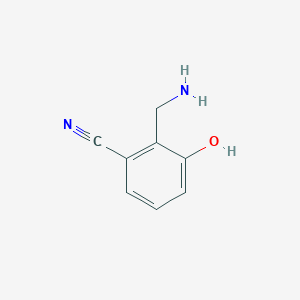
Yttrium(III)hexafluoroacetylacetonatedihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Yttrium(III)hexafluoroacetylacetonatedihydrate, with the chemical formula Y(C5HF6O2)3·2H2O, is a coordination compound where yttrium is bonded to hexafluoroacetylacetonate ligands and water molecules. This compound is known for its use in various scientific and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Yttrium(III)hexafluoroacetylacetonatedihydrate can be synthesized through the reaction of yttrium salts, such as yttrium chloride or yttrium nitrate, with hexafluoroacetylacetone in the presence of a base. The reaction typically occurs in an organic solvent like ethanol or acetone, and the product is obtained by crystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The compound is then purified through recrystallization and drying processes .
Chemical Reactions Analysis
Types of Reactions
Yttrium(III)hexafluoroacetylacetonatedihydrate primarily undergoes coordination reactions due to the presence of the hexafluoroacetylacetonate ligands. It can also participate in substitution reactions where the ligands are replaced by other coordinating molecules .
Common Reagents and Conditions
Common reagents used in reactions with this compound include other metal salts, organic ligands, and bases. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products
The major products formed from reactions involving this compound depend on the nature of the reagents used. For example, reacting with different ligands can produce various yttrium complexes with distinct properties .
Scientific Research Applications
Yttrium(III)hexafluoroacetylacetonatedihydrate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Yttrium(III)hexafluoroacetylacetonatedihydrate exerts its effects is primarily through coordination chemistry. The hexafluoroacetylacetonate ligands stabilize the yttrium ion, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as binding to biological molecules in medical applications or forming stable complexes in material synthesis .
Comparison with Similar Compounds
Similar Compounds
Cerium(III)hexafluoroacetylacetonate: Similar in structure but contains cerium instead of yttrium.
Cobalt(II)hexafluoroacetylacetonate: Contains cobalt and exhibits different chemical properties due to the different metal center.
Ytterbium(III)hexafluoroacetylacetonate: Another lanthanide complex with similar ligands but different reactivity due to the presence of ytterbium.
Uniqueness
Yttrium(III)hexafluoroacetylacetonatedihydrate is unique due to its specific coordination environment and the properties imparted by the hexafluoroacetylacetonate ligands. Its stability and reactivity make it particularly useful in applications requiring precise control over chemical interactions .
Properties
Molecular Formula |
C15H5F18O7Y |
|---|---|
Molecular Weight |
728.07 g/mol |
IUPAC Name |
1,1,1,5,5,5-hexafluoropentane-2,4-dione;yttrium(3+);hydrate |
InChI |
InChI=1S/3C5HF6O2.H2O.Y/c3*6-4(7,8)2(12)1-3(13)5(9,10)11;;/h3*1H;1H2;/q3*-1;;+3 |
InChI Key |
LXNUXXZLJIEMLH-UHFFFAOYSA-N |
Canonical SMILES |
[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.O.[Y+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















